3-(Aminomethyl)-4-chloroaniline
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Overview
Description
3-(Aminomethyl)-4-chloroaniline is an organic compound with the molecular formula C7H9ClN2 It is a derivative of aniline, where the amino group is substituted with a chloromethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-chloroaniline can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with ammonia to form 4-chlorobenzylamine, which is then subjected to reductive amination with formaldehyde to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-chloroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form 3-(aminomethyl)-4-chlorobenzylamine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: 3-(aminomethyl)-4-chlorobenzylamine.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-4-chloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-4-hydroxyaniline: Similar structure but with a hydroxyl group instead of a chloro group.
3-(Aminomethyl)-4-methoxyaniline: Similar structure but with a methoxy group instead of a chloro group.
4-Chloroaniline: Lacks the aminomethyl group but has the chloro group at the para position.
Uniqueness
3-(Aminomethyl)-4-chloroaniline is unique due to the presence of both the aminomethyl and chloro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
3-(aminomethyl)-4-chloroaniline |
InChI |
InChI=1S/C7H9ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4,9-10H2 |
InChI Key |
FIZMSPGXGLIMHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CN)Cl |
Origin of Product |
United States |
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